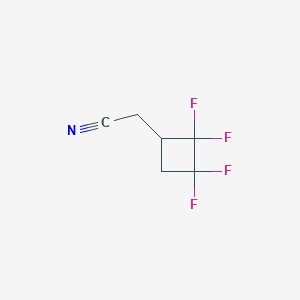
2-(2,2,3,3-Tetrafluorocyclobutyl)acetonitrile
概要
説明
2-(2,2,3,3-Tetrafluorocyclobutyl)acetonitrile is a fluorinated organic compound with the molecular formula C6H5F4N and a molecular weight of 167.1 g/mol This compound is characterized by the presence of a cyclobutyl ring substituted with four fluorine atoms and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3-Tetrafluorocyclobutyl)acetonitrile typically involves the reaction of a suitable cyclobutyl precursor with fluorinating agents. One common method includes the use of tetrafluoroethylene and a suitable nitrile precursor under controlled conditions to achieve the desired substitution pattern . The reaction conditions often require specific temperatures and pressures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. Industrial production would likely involve optimized reaction conditions, including the use of catalysts and continuous flow reactors to enhance yield and efficiency .
化学反応の分析
Types of Reactions
2-(2,2,3,3-Tetrafluorocyclobutyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the nitrile group to an amine or other reduced forms.
Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the cyclobutyl ring .
科学的研究の応用
2-(2,2,3,3-Tetrafluorocyclobutyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used in the study of fluorinated biomolecules and their interactions with biological systems.
作用機序
The mechanism by which 2-(2,2,3,3-Tetrafluorocyclobutyl)acetonitrile exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the compound’s unique structure can modulate its physicochemical properties, affecting its behavior in various environments .
類似化合物との比較
Similar Compounds
- 2-(2,2,3,3-Tetrafluorocyclobutyl)ethanol
- 2-(2,2,3,3-Tetrafluorocyclobutyl)amine
- 2-(2,2,3,3-Tetrafluorocyclobutyl)methanol
Uniqueness
2-(2,2,3,3-Tetrafluorocyclobutyl)acetonitrile is unique due to the presence of both a highly fluorinated cyclobutyl ring and an acetonitrile group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which are not commonly found in other similar compounds. These properties make it particularly valuable in applications requiring robust and versatile chemical building blocks .
特性
IUPAC Name |
2-(2,2,3,3-tetrafluorocyclobutyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F4N/c7-5(8)3-4(1-2-11)6(5,9)10/h4H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHVLMUITSVYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264906 | |
| Record name | 2,2,3,3-Tetrafluorocyclobutaneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356-83-2 | |
| Record name | 2,2,3,3-Tetrafluorocyclobutaneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3-Tetrafluorocyclobutaneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



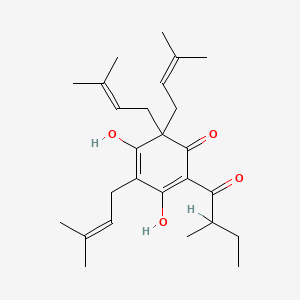

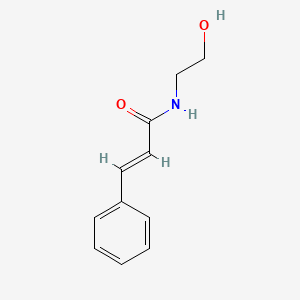

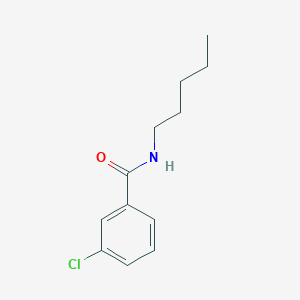



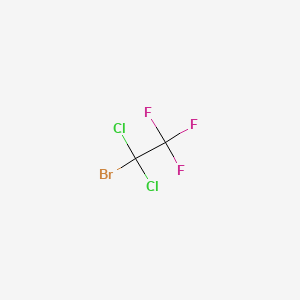

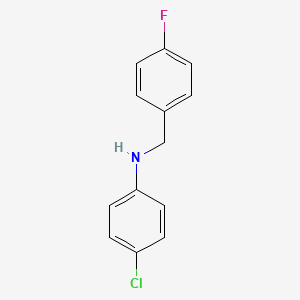
![4-ethoxy-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B3424569.png)

